(2S,5S)-1-benzyl-2,5-dimethylpiperazine hydrochloride
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Overview
Description
(2S,5S)-1-benzyl-2,5-dimethylpiperazine hydrochloride is a chemical compound with a piperazine ring structure. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of benzyl and dimethyl groups attached to the piperazine ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-benzyl-2,5-dimethylpiperazine hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups are introduced through alkylation reactions. Benzyl chloride and dimethyl sulfate are common reagents used for this purpose.
Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-benzyl-2,5-dimethylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the benzyl or dimethyl groups.
Scientific Research Applications
(2S,5S)-1-benzyl-2,5-dimethylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-1-benzyl-2,5-dimethylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride
- (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
- (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride
Uniqueness
(2S,5S)-1-benzyl-2,5-dimethylpiperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring. The presence of both benzyl and dimethyl groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H21ClN2 |
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Molecular Weight |
240.77 g/mol |
IUPAC Name |
(2S,5S)-1-benzyl-2,5-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10H2,1-2H3;1H/t11-,12-;/m0./s1 |
InChI Key |
MCORKHYXAXFYGF-FXMYHANSSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1CC2=CC=CC=C2)C.Cl |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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